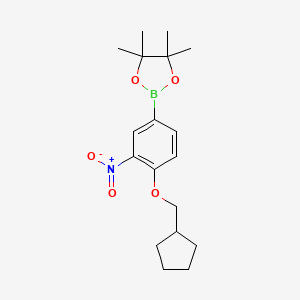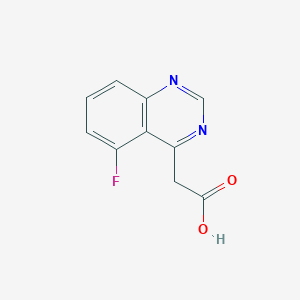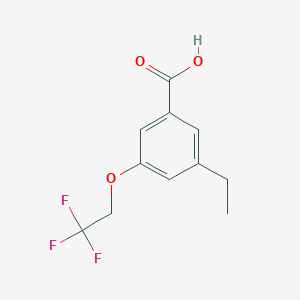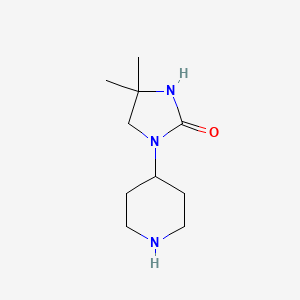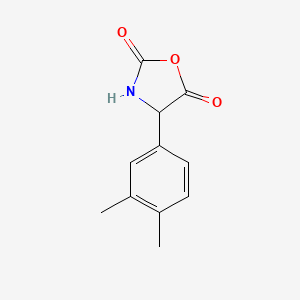
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative that contains a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the pyridine ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) can yield 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The choice of reagents and reaction conditions is optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for designing novel drugs with potential therapeutic effects against various diseases.
Biological Studies: The compound is used in studying the structure-activity relationships (SAR) of fluorinated pyridine derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional structure, which can influence its biological profile and interactions with enantioselective proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the pyrrolidine ring.
3-Fluoropyridine: Another fluorinated pyridine with a single fluorine atom, used in various chemical and biological applications.
Pyrrolidine-2-one: A pyrrolidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is unique due to the combination of fluorine atoms and the pyrrolidine ring, which enhances its chemical stability, biological activity, and potential as a drug scaffold. The presence of both fluorine and pyrrolidine moieties allows for greater structural diversity and improved pharmacokinetic properties compared to simpler fluorinated pyridines .
Eigenschaften
Molekularformel |
C9H10F2N2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2,6-difluoro-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H10F2N2/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6/h3-4,6,12H,1-2,5H2 |
InChI-Schlüssel |
OSLRVALHUZUWFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CC(=NC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
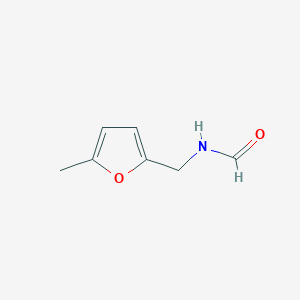
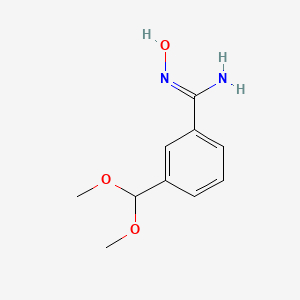
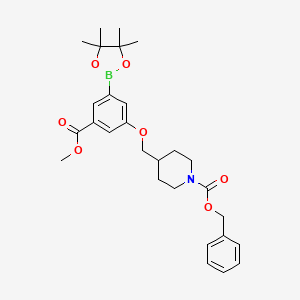
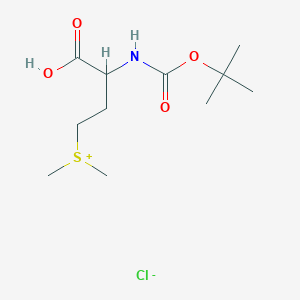
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
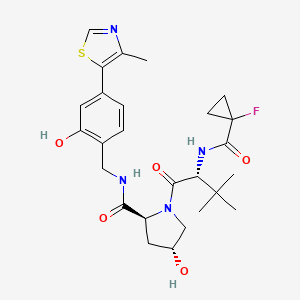
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
